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Atorvastatin Diepoxide Calcium Salt

Cat. No.: B1159607
M. Wt: 1219.34
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Atorvastatin (B1662188) Chemical Stability and Impurity Landscape

Atorvastatin is a synthetic lipid-lowering agent that is susceptible to degradation under various conditions. shimadzu.comselleckchem.com The stability of the Atorvastatin molecule is a critical parameter, as degradation can affect its purity, potency, and safety. researchgate.net The drug is known to be particularly sensitive to low pH environments, heat, moisture, and light. jocpr.com Stress testing under conditions such as acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation has shown that Atorvastatin degrades into several byproducts. nih.govmdpi.com

These degradation products are considered impurities, and their profile is a critical aspect of the drug's manufacturing process. veeprho.com The formation of these impurities can occur during synthesis, storage, and transportation. rjptonline.orgnih.gov One such impurity is Atorvastatin Diepoxide Calcium Salt, also identified as Atorvastatin EP Impurity D or Atorvastatin Related Compound D. usp.orgsynzeal.com This compound is a type of epoxide, which can be formed through oxidative degradation or as a photodegradation product. ijpsdronline.comresearchgate.netresearchgate.net An unknown impurity, later characterized, was found to generate during forced degradation studies, particularly under oxidative stress, which involved the breakage of the pyrrole (B145914) ring in the atorvastatin molecule. ijpsdronline.com The control of such impurities is essential to meet the purity standards required by pharmacopoeias.

Academic Significance of Degradation Products in Pharmaceutical Chemistry

The study of pharmaceutical degradation products is of paramount importance in chemical and pharmaceutical sciences. wisdomlib.org These byproducts are unwanted chemicals that can develop during the manufacturing process or storage and may impact the quality and safety of the final drug product. nih.gov Research into these substances is crucial for several reasons:

Safety and Efficacy : Some degradation products may possess toxicity or alter the therapeutic effectiveness of the active pharmaceutical ingredient (API), making their monitoring essential. nih.govzamann-pharma.com Changes in a drug's stability can lead to the formation of toxic byproducts, posing a potential risk to patients. researchgate.net

Regulatory Compliance : Global regulatory bodies, including the U.S. FDA and European agencies, mandate detailed assessments and control of impurities. nih.govzamann-pharma.com Data on the impurity profile of a drug substance must be submitted as part of the regulatory filing to demonstrate the product's stability and safety. rjptonline.org

Quality Control : Identifying and quantifying degradation products is a fundamental aspect of quality control, ensuring the consistency and reliability of pharmaceutical formulations. zamann-pharma.com

Formulation Development : Understanding how a molecule degrades helps in the development of stable drug formulations and the selection of appropriate packaging and storage conditions. researchgate.netzamann-pharma.com Forced degradation studies are used to understand the chemical behavior of the drug, which aids in this process. researchgate.net

Overview of Research Focus on this compound

Research on this compound is primarily focused on its detection, characterization, and synthesis as a reference standard for quality control purposes. A significant area of investigation involves the development and validation of stability-indicating analytical methods, predominantly high-performance liquid chromatography (HPLC). nih.govmdpi.com These methods are designed to separate and quantify Atorvastatin from its potential impurities, including the diepoxide, in both bulk drug substances and finished pharmaceutical products. nih.gov

Studies have detailed the isolation and characterization of Atorvastatin degradation products formed under oxidative stress. ijpsdronline.comresearchgate.net In this research, an unknown impurity was detected using HPLC, enriched through targeted degradation, isolated via preparative HPLC, and its structure was then elucidated using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. ijpsdronline.comresearchgate.net Furthermore, the synthesis of various Atorvastatin impurities, including epimers and other potential byproducts, has been described. researchgate.net This synthesis is vital for producing pure reference standards, which are necessary for the accurate validation of analytical methods used to quantify these impurities in drug manufacturing.

Data on Atorvastatin Diepoxide (Impurity D)

Identifier Information
Compound Name Atorvastatin EP Impurity D; Atorvastatin Related Compound D; Atorvastatin Diketo Epoxide synzeal.com
Synonym 3-(4-Fluorobenzoyl)-2-isobutyryl-N,3-diphenyloxirane-2-carboxamide usp.org
CAS Number 148146-51-4 usp.org
Molecular Formula C33H27FN2O4 (as free form) synzeal.com
Formation Context Identified as a degradation product of Atorvastatin, particularly under oxidative and photolytic stress. ijpsdronline.comresearchgate.net
Detection Detected and quantified in the range of 0.05% to 0.2% in forced degradation studies using gradient reversed-phase HPLC. ijpsdronline.comresearchgate.net

Properties

Molecular Formula

C₆₆H₆₈CaF₂N₄O₁₄

Molecular Weight

1219.34

Synonyms

(βR,δR)-4-(4-Fluorophenyl)-β,δ-dihydroxy-6-(1-methylethyl)-2-phenyl-1-[(phenylamino)carbonyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-5-heptanoic Acid Calcium Salt; _x000B_7-[N-Phenyl-2-[4-(4-fluorophenyl]-6-methylethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,

Origin of Product

United States

Mechanistic Investigations of Atorvastatin Diepoxide Calcium Salt Formation

Oxidative Degradation Pathways Leading to Diepoxide Structures

Oxidative stress is a primary driver in the degradation of Atorvastatin (B1662188), leading to the formation of various oxidation products, including the diepoxide structure. google.comnih.gov The pyrrole (B145914) ring of the Atorvastatin molecule is particularly susceptible to oxidation. nih.gov The presence of oxygen, light, and certain chemical agents can initiate and propagate these degradation reactions.

Role of Atmospheric Oxygen and Autooxidation Mechanisms

Atorvastatin calcium has been found to degrade when it comes into contact with atmospheric oxygen. google.com This process, known as autooxidation, can lead to a variety of oxidative degradation products. The formation of these products is significantly reduced when the oxygen content in the surrounding atmosphere is lowered, for instance, by substitution with an inert gas like nitrogen or argon. google.com Research has shown a linear relationship between the reduction of oxidative degradation products and the decrease in oxygen content. google.com This underscores the critical role of atmospheric oxygen in the autooxidation of Atorvastatin. The oxidation can occur in solid Atorvastatin salts at elevated temperatures (e.g., 40 to 90°C) over several days. google.com

Photolytic Oxidation Processes and Photo-induced Reactions

Exposure to light, particularly UV radiation, can induce significant degradation of Atorvastatin, leading to the formation of photoproducts. nih.govnih.gov This photodegradation can occur through a process of photo-oxygenation, especially in the presence of water vapor and oxygen. nih.gov Studies have shown that sunlight irradiation of Atorvastatin in an aqueous solution leads to the formation of photoproducts resulting from the oxidation of the pyrrole ring. nih.govresearchgate.net One proposed mechanism involves the addition of singlet oxygen, leading to an epoxide intermediate. researchgate.netunina.it

Interestingly, Atorvastatin itself is not a primary photosensitizer for the formation of singlet oxygen. nih.gov Instead, a stable phenanthrene-like photoproduct, formed through a stilbene-like photocyclization of Atorvastatin, acts as a photosensitizer. nih.govunina.it This photoproduct can efficiently generate singlet oxygen, which then contributes to the further degradation of Atorvastatin. nih.govunina.it The involvement of a Type II mechanism, where singlet oxygen plays a key role, has been confirmed by experiments showing an enhanced reaction rate in D2O, a solvent known to prolong the lifetime of singlet oxygen. nih.govunina.it

The table below summarizes the conditions and outcomes of photolytic stress testing on Atorvastatin calcium.

Stress ConditionDurationObservation
UV Light11 days (200 W h/m²)Formation of known impurities J, L, and D. nih.gov
Visible Light11 days (1.2 million lux hours)Formation of known impurities J, L, and D. nih.gov
Sunlight (in aqueous solution)Not specifiedFormation of photoproducts from pyrrole ring oxidation. nih.govresearchgate.net

Influence of Oxidizing Agents (e.g., Hydrogen Peroxide) on Formation Kinetics

The presence of oxidizing agents, such as hydrogen peroxide (H2O2), can accelerate the degradation of Atorvastatin. nih.gov In stress testing studies, Atorvastatin calcium showed considerable degradation when subjected to a 1% H2O2 solution for 24 hours at ambient temperature. nih.gov This oxidative stress led to the formation of both known impurities (L & D) and unknown degradation impurities (O1 & O2). nih.gov The kinetics of this degradation process are influenced by the concentration of the oxidizing agent and the duration of exposure.

Thermal Degradation Mechanisms and Temperature-Dependent Formation

Thermal stress is another significant factor contributing to the degradation of Atorvastatin and the potential formation of diepoxide structures. When subjected to high temperatures, Atorvastatin calcium undergoes degradation, leading to the formation of several products. asianpubs.org A study involving heating Atorvastatin calcium to 180-200°C for 30 minutes resulted in the formation of five distinct compounds. asianpubs.org In another stress study, thermal degradation at 105°C for 10 days led to the formation of known impurities H & J. nih.gov This indicates that the degradation pathways are temperature-dependent, with different products being formed under varying thermal conditions.

Acid-Mediated Chemical Transformation Pathways and Diepoxide Genesis (if applicable)

Atorvastatin is susceptible to degradation under acidic conditions. nih.govbeilstein-journals.org Acid hydrolysis of Atorvastatin calcium has been shown to lead to the formation of unknown degradation impurity A1, along with known impurities H & J. nih.gov The degradation follows first-order kinetics in an acidic medium, indicating a higher instability compared to basic conditions. mdpi.comnih.gov While direct evidence for the formation of Atorvastatin Diepoxide Calcium Salt under acidic conditions is not explicitly detailed in the provided search results, the general sensitivity of Atorvastatin to acid-mediated degradation suggests that such pathways could contribute to the formation of various degradation products, potentially including epoxide intermediates. Under moderately acidic conditions (0.1 M HCl), the primary degradation product is a lactone formed from the 3,5-dihydroxyheptanoate side chain. beilstein-journals.org More drastic acidic conditions can lead to further dehydration and other complex rearrangements. beilstein-journals.org

The following table outlines the kinetic parameters of Atorvastatin degradation in an acidic medium.

Kinetic ModelRate Constant (k)Correlation Coefficient (r)
First Order1.88 × 10⁻² s⁻¹~1.0000

Data from a study on the degradation kinetics of Atorvastatin under stress conditions. mdpi.com

Proposed Reaction Intermediates and Transition States in Diepoxide Formation

The formation of diepoxide structures from Atorvastatin likely proceeds through a series of reaction intermediates and transition states. In photolytic degradation, a mechanism involving singlet oxygen addition and an epoxide intermediate has been suggested. researchgate.netunina.it The initial step is believed to be the formation of an endoperoxide by the [4+2] cycloaddition of singlet oxygen to the pyrrole ring of Atorvastatin. This endoperoxide is unstable and can rearrange to form a diepoxide.

During oxidative degradation, it is plausible that mono-epoxide intermediates are formed first, which then undergo further oxidation to yield the diepoxide. The specific nature of the transition states in these reactions would depend on the reaction conditions (e.g., presence of light, heat, or specific oxidizing agents). While the exact structures of all intermediates and transition states leading to this compound have not been fully elucidated, the existing evidence points towards pathways involving initial oxidation of the pyrrole ring to form epoxide-containing intermediates.

Endoperoxide Intermediate Formation and Rearrangements

Research into the oxidative degradation of atorvastatin indicates that the formation of diepoxide derivatives likely proceeds through a critical unstable intermediate. The most probable reaction mechanism involves the formation of an endoperoxide intermediate nih.govresearchgate.net. This step is initiated by the oxidation of the electron-rich pyrrole ring system of the atorvastatin molecule nih.govresearchgate.net.

Once formed, this endoperoxide is prone to subsequent rearrangement. This process is followed by a nucleophilic attack involving the 5-hydroxy group of the heptanoic acid side chain of the atorvastatin molecule nih.govresearchgate.net. This intramolecular interaction leads to the formation of complex bridged structures. Studies have identified various degradation products resulting from this pathway, which are formed under conditions such as exposure to hydrogen peroxide or sunlight in solution nih.govnih.gov. A comparable shift of the isopropyl group on the pyrrole ring has also been noted under oxidative conditions, leading to different types of degradation products beilstein-journals.org.

Pyrrole Ring Reactivity and Epoxidation Sites

The pyrrole ring is the primary site of oxidative modification on the atorvastatin molecule nih.govresearchgate.net. Its inherent electron-rich nature makes it susceptible to attack by oxidizing agents. The formation of this compound and related oxidative impurities is a direct result of the oxidation at this heterocyclic core nih.govresearchgate.net.

The epoxidation occurs at the double bonds of the pyrrole ring, leading to the formation of the diepoxide structure. The specific degradation products isolated and characterized from oxidative stress studies confirm that the modifications are centered on this ring system nih.gov. The process can be induced under various conditions, including exposure to air (oxygen), light, or chemical oxidizing agents like hydrogen peroxide nih.govgoogle.com. The resulting epoxides represent a significant class of atorvastatin degradation products google.comresearchgate.net.

Synthetic Methodologies and Isolation Strategies for Reference Standards

Laboratory-Scale Preparation of Atorvastatin (B1662188) Diepoxide Calcium Salt for Research Purposes

The generation of Atorvastatin Diepoxide Calcium Salt for research applications is primarily achieved through controlled oxidation of Atorvastatin Calcium. This can be performed using both solid-state and solution-phase techniques.

Controlled Oxidation of Atorvastatin Calcium in Solid State

The solid-state oxidation of Atorvastatin salt can be accomplished by exposing the solid drug substance to an air or oxygen atmosphere at elevated temperatures, typically ranging from 40 to 90°C. google.comgoogle.com This process can take anywhere from one to several days to yield the desired diepoxide compound. google.comgoogle.com For instance, storing Atorvastatin Calcium in an airtight container under an oxygen atmosphere at 80°C for 30 days has been used to generate oxidative degradation products, including the diepoxide. google.com The formation of these products is significantly reduced when Atorvastatin Calcium is prepared and stored in an inert nitrogen atmosphere. google.comgoogle.com

Solution-Phase Oxidation Techniques

Solution-phase oxidation offers another route to synthesize this compound. This method involves dissolving an Atorvastatin salt in a suitable solvent system and introducing an oxidizing agent. google.comgoogle.com Commonly used solvents include water, acetonitrile (B52724), methanol, ethanol, propanol, dichloromethane, or mixtures thereof. google.comgoogle.com

One specific method involves the use of hydrogen peroxide as the oxidizing agent. google.comgoogle.com For example, a solution of Atorvastatin in acetonitrile can be treated with sodium hydroxide (B78521) and 30% hydrogen peroxide and stirred at 55°C for several hours to produce the diepoxide. google.com Another approach is to bubble air or oxygen through the solution at temperatures between 40 and 90°C. google.comgoogle.com Photo-oxidation, by exposing a solution of an Atorvastatin salt to sunlight or artificial sunlight, can also be employed to generate the diepoxide. google.comgoogle.com

Advanced Chromatographic Isolation and Purification Techniques

Following synthesis, the isolation and purification of this compound from the reaction mixture are critical to obtain a high-purity reference standard. Chromatographic techniques are indispensable for this purpose.

Preparative Reversed-Phase Chromatography for Isolation

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for isolating oxidative degradation products of Atorvastatin, including the diepoxide. google.comgoogle.com This method typically utilizes a C18 or C8 stationary phase. google.comgoogle.comnih.gov

A common approach involves using a preparative HPLC system equipped with a column such as a Luna prep C18(2) 10 μm column. google.comgoogle.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier. For example, a two-solvent system can be used, with mobile phase A being a 10 mM ammonium (B1175870) acetate (B1210297) buffer at pH 4.5 and mobile phase B being 95% acetonitrile. google.comgoogle.com In some cases, multiple chromatographic separations with different mobile phases may be necessary to achieve the desired purity of the isolated compound. google.comgoogle.com The mobile phase can also comprise a mixture of water with an organic or inorganic buffer (5 mM to 100 mM, pH 2 to 8) and one or more organic modifiers like methanol, ethanol, propanol, or acetonitrile. google.com

Table 1: Example of Preparative Reversed-Phase Chromatography Parameters

ParameterValue
ColumnLuna prep C18(2) 10 μm (200 mm x 50 mm)
Mobile Phase A10 mM ammonium acetate, pH 4.5
Mobile Phase B95% acetonitrile / 5% tetrahydrofuran
DetectorUV at 250 nm

Normal Phase Chromatography Applications

Normal phase chromatography (NPC) can also be utilized for the separation and isolation of Atorvastatin and its related compounds. google.comakjournals.com This technique employs a polar stationary phase, such as silica (B1680970) gel, diol, or CN layers, and a non-polar mobile phase. akjournals.com Mobile phases often consist of binary mixtures of hexane (B92381) with a polar modifier. akjournals.com While less common than reversed-phase for preparative isolation of the diepoxide, NPC can be a valuable tool in a comprehensive separation strategy. google.comgoogle.com The European Pharmacopoeia describes a normal-phase HPLC method for assessing the enantiomeric purity of Atorvastatin Calcium, highlighting the utility of this chromatographic mode for separating stereoisomers. mdpi.com

Purity Assessment of Synthesized this compound

The purity of the synthesized and isolated this compound must be rigorously assessed to qualify it as a reference standard. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose.

The purity is typically determined by calculating the peak area percentage of the diepoxide relative to the total area of all peaks in the chromatogram. A purity of 95.1% has been reported for an isolated batch of an epoxy dione (B5365651) compound of Atorvastatin. google.com The United States Pharmacopeia (USP) specifies limits for various impurities in Atorvastatin Calcium, including an epoxide impurity, which underscores the importance of accurate purity assessment. uspnf.com

Modern analytical methods, such as those utilizing mass detection in conjunction with UV detection, can enhance the confidence in impurity identification and quantification, even at very low levels. waters.com The development of stability-indicating HPLC methods is also crucial, as they can separate the drug substance from its degradation products, ensuring the accurate determination of purity over time. nih.govresearchgate.net

Advanced Analytical Characterization and Structural Elucidation of Atorvastatin Diepoxide Calcium Salt

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and offering deep insights into its structure through fragmentation analysis.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like Atorvastatin (B1662188) and its derivatives. In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This technique is often coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis. emrespublisher.comresearchgate.net

For Atorvastatin and its related compounds, ESI-MS has been effectively used to generate precursor ions for further fragmentation studies (MS/MS). emrespublisher.comnih.gov The resulting mass spectra provide the initial molecular weight information. For instance, the deprotonated parent ion [M-H]⁻ of Atorvastatin appears at an m/z of 557.3. scirp.org The molecular weight of Atorvastatin Diepoxide Calcium Salt is 609.04 g/mol . veeprho.com

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole Time-of-Flight (QTOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering high resolution, mass accuracy, and sensitivity. This makes it a powerful tool for identifying unknown impurities and degradation products. researchgate.net LC-QTOF-MS/MS analysis allows for the acquisition of accurate mass measurements for both the parent ion and its fragment ions, which is crucial for confirming the elemental composition and elucidating the fragmentation pathway. researchgate.netscirp.org

In the analysis of Atorvastatin degradation products, QTOF-MS/MS provides detailed fragmentation patterns. researchgate.net The high mass accuracy, often within a few parts per million (ppm), strongly supports the proposed molecular structures and elemental compositions of the fragment ions. scirp.org This level of detail is essential for differentiating between isobaric compounds and confirming the structure of novel impurities like Atorvastatin Diepoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for the precise mapping of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to each other. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and chemical environment.

Similar to ¹H NMR, the ¹³C NMR spectrum of this compound would show characteristic differences from the spectrum of Atorvastatin. The carbon atoms involved in the epoxide rings would exhibit significant shifts in their resonance frequencies. Solid-state ¹³C NMR has been used to study Atorvastatin Calcium, revealing the presence of multiple molecules in the asymmetric unit cell. nsf.govnih.gov This technique could similarly be applied to the diepoxide derivative to understand its solid-state structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like Atorvastatin Diepoxide.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps to trace out the spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. It is invaluable for assigning the resonances of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

The application of these 2D NMR techniques to this compound would allow for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming its precise chemical structure. These methods have been successfully applied to elucidate the structures of other Atorvastatin degradation products. nih.gov

Quantitative NMR Spectroscopy for Purity and Assay Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful primary analytical method for determining the purity and assay of pharmaceutical substances without the need for a specific reference standard of the analyte. For impurities like Atorvastatin Diepoxide, ¹H-qNMR can be employed for structural confirmation and quantification.

The process involves using a certified internal standard with a known purity and concentration. The ¹H-NMR spectrum would show distinct signals corresponding to the protons of Atorvastatin Diepoxide. By integrating the area of a specific, well-resolved signal from the diepoxide and comparing it to the integral of a known signal from the internal standard, the absolute quantity of the impurity can be calculated. While specific studies detailing the qNMR analysis of Atorvastatin Diepoxide are not prevalent, the methodology is well-established for atorvastatin and its other impurities. nih.govresearchgate.net Solid-state NMR has also been extensively used to study the structure of Atorvastatin Calcium, indicating that the asymmetric unit contains two atorvastatin molecules, a level of detail that would be crucial for characterizing the solid form of the diepoxide salt. nsf.govnih.gov

Key considerations for qNMR analysis would include:

Selection of a suitable deuterated solvent in which both the diepoxide and the internal standard are fully soluble and stable.

Identification of non-overlapping signals in the NMR spectrum for accurate integration.

Optimization of NMR parameters, such as relaxation delay (D1), to ensure full relaxation of the protons being quantified, which is critical for accuracy.

Validation of the method for parameters like specificity, linearity, precision, and accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule, providing a unique "fingerprint" for a compound. The IR spectrum of this compound would be compared against that of Atorvastatin to identify structural changes, specifically the formation of the epoxide rings.

While the full IR spectrum for Atorvastatin Diepoxide is not publicly detailed, analysis of the parent compound, Atorvastatin, provides a baseline. Key characteristic bands for Atorvastatin include those for O-H stretching, N-H stretching, C=O (carbonyl) stretching of the amide and carboxylic acid, and C-F stretching. researchgate.netresearchgate.netresearchgate.net For the diepoxide, the most significant changes would be the disappearance of certain olefinic bands and the appearance of characteristic epoxide C-O stretching vibrations. The presence of the calcium salt would be confirmed by the characteristic shifts in the carboxylate (COO⁻) absorption bands. glppharmastandards.com Spectroscopic techniques like IR and NMR are essential for confirming the structure of synthesized reference compounds of atorvastatin impurities. nih.gov

Functional Group Expected Wavenumber (cm⁻¹) in Atorvastatin Expected Change in Atorvastatin Diepoxide
Hydroxyl (O-H)~3400-3200Likely retained
Amide (N-H)~3300Likely retained
Carbonyl (C=O)~1650 (amide), ~1700 (acid)Likely retained, potential shifts
Epoxide (C-O-C)Not presentAppearance of new bands (~1250, ~950-810)

This table represents expected values based on standard IR correlation charts and analysis of the parent compound.

Advanced High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of pharmaceutical impurities. For Atorvastatin Diepoxide, reversed-phase HPLC (RP-HPLC) methods are typically developed and validated to ensure specificity, sensitivity, and accuracy. nih.govwisdomlib.org

Development of Stability-Indicating LC Methods

A stability-indicating analytical method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. The development of such a method for Atorvastatin must demonstrate the effective separation of the main peak from all potential degradation products, including Atorvastatin Diepoxide. researchgate.net

Forced degradation studies are performed by subjecting Atorvastatin Calcium to stress conditions like acid, base, oxidation, heat, and light, as per ICH guidelines. researchgate.netirjmets.comnih.gov Atorvastatin Diepoxide is primarily an oxidative degradation product. googleapis.comnih.gov A stability-indicating method must be able to resolve the diepoxide peak from the parent Atorvastatin peak and other degradants that may form under these various conditions. core.ac.ukmjcce.org.mknih.gov LC-MS studies have been used to identify major degradation products, with m/z values of 591.6 (corresponding to a molecular weight of 590.6) being observed under oxidative stress, which aligns with the molecular weight of the diepoxide impurity. nih.gov

Chromatographic Resolution from Atorvastatin and Other Degradants

Achieving adequate chromatographic resolution is critical for accurate quantification. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, pH, and gradient elution. For Atorvastatin and its impurities, C8 and C18 columns are commonly used. mjcce.org.mkmdpi.com A successful method will show baseline separation between the Atorvastatin peak and the peaks of all known impurities, including the diepoxide. researchgate.net The European Pharmacopoeia, for instance, mandates a resolution of at least 1.5 between critical peak pairs for Atorvastatin impurities. researchgate.net A typical HPLC method might use a gradient elution with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). nih.govnih.gov

Analytical Method Validation Parameters

Any HPLC method used for quantifying impurities must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. bioline.org.braustinpublishinggroup.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and by showing no interference from excipients at the retention time of Atorvastatin Diepoxide. wisdomlib.orgnih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For impurity quantification, linearity is typically established over a range from the reporting threshold to at least 120% of the specification limit. mdpi.combioline.org.brcore.ac.uk

Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (RSD) for replicate injections should be within acceptable limits, typically less than 5% for impurities. nih.govaustinpublishinggroup.com

Accuracy: Determined by performing recovery studies, where a known amount of the Atorvastatin Diepoxide standard is spiked into the sample matrix. Recoveries are expected to be within a range of 80-120%. nih.govmdpi.combioline.org.br

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), demonstrating its reliability for routine use. nih.govaustinpublishinggroup.comcore.ac.uk

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOQ must be at or below the reporting threshold for the impurity. mdpi.combioline.org.br

Table of Typical HPLC Method Validation Parameters:

Parameter Typical Acceptance Criteria for an Impurity Method
Specificity Peak purity index > 0.99; no co-elution with other degradants.
Linearity (r²) ≥ 0.99
Precision (%RSD) Repeatability: < 5.0%; Intermediate Precision: < 5.0%
Accuracy (% Recovery) 80.0% - 120.0%
Robustness System suitability parameters remain within limits.

| LOQ | Signal-to-Noise ratio ≥ 10 |

This table represents typical criteria based on ICH guidelines and published methods for Atorvastatin. nih.govmdpi.combioline.org.brcore.ac.uk

Response Factor Variations in HPLC Analysis for Impurity Determination

The response factor (RF) is the ratio of the detector response (e.g., peak area) to the concentration of the analyte. In impurity analysis, it is often assumed that the RF of the impurity is the same as that of the active pharmaceutical ingredient (API). However, this is rarely the case due to structural differences that affect the chromophore.

To ensure accurate quantification, a Relative Response Factor (RRF) is determined. The RRF is the ratio of the response factor of the impurity to that of the API. youtube.com

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

This is often calculated from the slopes of the linearity curves for the impurity and the API. youtube.comyoutube.com A patent for oxidative degradation products of atorvastatin reported an RRF of 0.48 for a related compound, "ATV-epoxy dion," relative to atorvastatin calcium. googleapis.com If the RRF is significantly different from 1.0, it must be applied as a correction factor in the calculation of the impurity content to avoid over- or under-estimation. youtube.com

Theoretical and Computational Chemistry Studies on Atorvastatin Diepoxide Calcium Salt

Molecular Modeling and Docking Simulations for Reactivity Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures of molecules. These models are crucial for understanding a molecule's physical and chemical properties. A key application of molecular modeling is docking simulation, a method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In pharmaceutical research, docking is extensively used to predict the interaction between a drug candidate (ligand) and its biological target, typically a protein or enzyme. By simulating these interactions, researchers can predict the binding affinity and reactivity of a compound, providing insights into its potential efficacy or toxicity.

No specific molecular modeling or docking simulation studies for predicting the reactivity of Atorvastatin (B1662188) Diepoxide Calcium Salt have been identified in the scientific literature.

However, numerous studies have employed these techniques on Atorvastatin and its analogues to understand their primary mechanism of action: the inhibition of HMG-CoA reductase. For instance, molecular docking and dynamics simulations have been used to explore the binding relationship between various Atorvastatin analogues and the HMG-CoA reductase protein. nih.govresearchgate.net These studies have identified key amino acid residues (such as Lys735, Arg590, Asp690, and Asn686) and hydrophobic regions within the enzyme's binding site that are crucial for interaction. nih.govresearchgate.net Such models help in designing new, potentially more potent inhibitor analogues. nih.gov

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) are powerful tools for calculating various molecular properties, including orbital energies (HOMO-LUMO gaps), electron density distribution, and the energetics of different chemical states. These calculations provide deep insights into a molecule's stability, reactivity, and potential for participating in chemical reactions.

Specific quantum chemical calculations detailing the electronic structure and energetics of Atorvastatin Diepoxide Calcium Salt are not available in the published literature.

In contrast, DFT calculations have been applied to the parent Atorvastatin and its primary ortho- and para-hydroxy metabolites. These studies have investigated their antioxidant capabilities by calculating properties such as reaction enthalpies and global chemical reactivity indices (e.g., chemical hardness, electrophilicity). mdpi.com For example, DFT has been used to determine the triplet energies and electronic character of Atorvastatin and its ortho-hydroxy metabolite, which is crucial for understanding their photochemical behavior. nih.gov Furthermore, DFT calculations have been performed on the different optical enantiomers of Atorvastatin to analyze their electronic properties and compare them with experimental data.

Computational Spectroscopic Predictions and Validation

Computational spectroscopy involves the use of theoretical methods to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and assigning spectral peaks. By comparing computationally predicted spectra with experimental data, scientists can validate the proposed structure of a new compound or an unknown impurity.

There are no published computational spectroscopic predictions specifically for this compound.

For the parent compound, Atorvastatin, theoretical calculations have been used to support experimental spectroscopic findings. DFT calculations were carried out on the four optical enantiomers of Atorvastatin to predict their ¹H and ¹³C NMR chemical shifts, which were then compared with available experimental data to validate the computational models. Such studies demonstrate the utility of computational methods in confirming the structural assignments of complex molecules and their various isomers.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Interactions

Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the conformational flexibility of molecules and their dynamic interactions with their environment, such as solvent molecules or biological macromolecules. This method is particularly useful for understanding how a drug molecule behaves in a biological system, including its binding and unbinding from a target protein and the conformational changes that occur during this process.

No molecular dynamics simulation studies focused on the conformational dynamics and interactions of this compound have been reported.

For Atorvastatin and its analogues, MD simulations have been instrumental. They have been used in conjunction with molecular docking to refine the binding poses of Atorvastatin analogues within the HMG-CoA reductase active site and to assess the stability of the ligand-protein complex over time. nih.govresearchgate.net These simulations have helped to confirm the importance of specific interactions, such as those with key amino acid residues, in maintaining the stable binding required for inhibitory activity. nih.govresearchgate.net

In Silico Prediction of Degradation Pathways and Stability

In silico (computer-based) methods can be used to predict the potential degradation pathways of a drug molecule and to assess its chemical stability under various conditions. These predictive models often use knowledge-based systems or quantum chemical calculations to identify the most likely sites of metabolic attack or chemical decomposition. Such predictions are crucial in the early stages of drug development for identifying potential impurities and understanding a drug's shelf-life.

There are no specific in silico studies predicting the degradation pathways and stability of this compound.

While computational predictions for Atorvastatin degradation are not widely detailed, extensive experimental studies have characterized its degradation products under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). nih.gov These experimental studies have identified several degradation products, providing the foundational data that would be necessary to build and validate future in silico predictive models for Atorvastatin and its derivatives.

Significance in Pharmaceutical Process Chemistry and Impurity Control

Atorvastatin (B1662188) Diepoxide Calcium Salt as a Reference Standard in Quality Control

The accurate identification and quantification of impurities in a drug substance are foundational to pharmaceutical quality control. Atorvastatin Diepoxide Calcium Salt serves as a crucial reference standard for this purpose. clearsynth.comcleanchemlab.com As a characterized chemical entity, it is used in the development and validation of analytical methods designed to test for impurities in Atorvastatin. clearsynth.comcleanchemlab.com

Pharmaceutical manufacturers and analytical laboratories can purchase certified reference standards of Atorvastatin Diepoxide and its calcium salt. clearsynth.comsimsonpharma.com These standards are provided with comprehensive characterization data, ensuring their suitability for:

Analytical Method Development: Establishing the specificity and selectivity of chromatographic methods to ensure the diepoxide impurity can be separated from the active pharmaceutical ingredient (API) and other related substances. clearsynth.comcleanchemlab.com

Method Validation (AMV): Confirming that the analytical procedure is accurate, precise, and robust for quantifying the level of the diepoxide impurity. clearsynth.comcleanchemlab.com

Quality Control (QC) Applications: Using the standard in routine testing of batches of Atorvastatin bulk drug and finished products to ensure they meet the predefined purity specifications. clearsynth.comsynzeal.com

The availability of these reference materials from various suppliers underscores their importance in the pharmaceutical industry for regulatory compliance and ensuring product quality. synzeal.compharmaffiliates.comsigmaaldrich.com

Implications for Atorvastatin Chemical Synthesis and Process Development

The presence of impurities like Atorvastatin Diepoxide is intrinsically linked to the chemical synthesis route and the parameters of the manufacturing process. veeprho.com The formation of such oxidative degradation products highlights potential challenges in the synthesis of Atorvastatin. sigmaaldrich.com The pyrrole (B145914) ring of the Atorvastatin molecule is susceptible to oxidation, which can lead to the formation of epoxide and subsequently diepoxide derivatives. nih.gov

The implications for process development are significant:

Route of Synthesis: The chosen synthetic pathway for Atorvastatin must be designed to minimize the formation of oxidative impurities. veeprho.com This involves careful selection of reagents, solvents, and reaction conditions.

Process Control: Key process parameters, such as temperature, pH, and exposure to oxygen and light, must be strictly controlled to prevent the degradation of Atorvastatin into its diepoxide form. google.comgoogle.com Implementing Quality by Design (QbD) principles can help in identifying and controlling the process variables that affect impurity formation. veeprho.com

Purification Steps: The downstream purification process, which may involve techniques like column chromatography, must be optimized to effectively remove any Atorvastatin Diepoxide that may have formed, ensuring the final API meets the required stereochemical and chemical purity. veeprho.com

Strategies for Impurity Profiling and Control in Bulk Drug Substances

Impurity profiling is the systematic identification and quantification of all potential and actual impurities in a drug substance. For Atorvastatin, this involves developing robust analytical methods capable of detecting and resolving a wide range of related substances, including Atorvastatin Diepoxide. veeprho.commjcce.org.mk

Key strategies for effective impurity profiling and control include:

Development of Stability-Indicating Methods: High-Performance Liquid Chromatography (HPLC) is the most common technique used. mjcce.org.mk The development of a stability-indicating method is crucial, which is a validated analytical procedure that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. nih.gov These methods must be able to separate the main Atorvastatin peak from all potential impurities, including critical pairs that are structurally similar. nih.gov The use of advanced column technologies, such as CSH Phenyl-Hexyl or fused-core shell cyano columns, has been shown to improve the resolution between Atorvastatin and its impurities. mjcce.org.mkwaters.com

Use of Mass Spectrometry: Coupling liquid chromatography with mass spectrometry (LC-MS) provides an additional layer of specificity and is invaluable for the structural elucidation of unknown impurities detected during profiling. waters.com Techniques like in-source fragmentation can help in understanding the structure of new degradants. waters.com

Forced Degradation Studies: The drug substance is intentionally subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.gov This helps in understanding the degradation pathways and ensures the analytical method can detect all possible impurities that might arise during the shelf life of the product. nih.govmdpi.com

Setting Specifications: Based on the impurity profile, acceptable limits for specified, unspecified, and total impurities are established for the bulk drug substance, in line with regulatory guidelines such as those from the ICH. veeprho.com

Interactive Table: Analytical Methods for Atorvastatin Impurity Profiling

MethodColumnMobile PhaseDetectionRun TimeKey FindingReference
RP-HPLCZorbax Bonus-RPGradient of water–acetonitrile (B52724)–trifluoroacetic acid245 nm25 minResolved 12 related substances and degradation products from Atorvastatin. nih.gov
HPLCHalo ES-CN (150 mm × 4.6 mm, 2.7 µm)10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and acetonitrileNot SpecifiedNot SpecifiedAchieved satisfactory resolution between specified and unspecified impurities. mjcce.org.mk
UPLC-MSACQUITY UPLC CSH Phenyl-HexylNot SpecifiedPDA and ACQUITY QDa Mass Detector27.5 minMass detection enhanced quantification and helped manage co-elutions. waters.com

Understanding Degradation for Enhancing Atorvastatin Chemical Stability

The formation of Atorvastatin Diepoxide is a direct result of the chemical degradation of the Atorvastatin molecule. cleanchemlab.com Understanding the mechanisms of this degradation is essential for developing stable drug formulations and defining appropriate storage and handling conditions. waters.compharmaffiliates.com

Atorvastatin is susceptible to degradation under various stress conditions, particularly oxidation. nih.gov Research has shown that oxidative stress can lead to the formation of several degradation products, including those resulting from the oxidation of the pyrrole ring. nih.gov The mechanism can involve the formation of an intermediate endoperoxide, which then rearranges to form other products. nih.gov Patents describe the formation of oxidative impurities like ATV-epoxy dione (B5365651) and suggest that minimizing oxygen content during manufacturing and storage can significantly reduce their formation. google.comgoogle.com

By studying these degradation pathways, pharmaceutical scientists can:

Improve Formulation: Select appropriate excipients and packaging materials (e.g., those with low oxygen permeability) that protect the Atorvastatin API from oxidative degradation.

Define Storage Conditions: Establish optimal temperature, humidity, and light conditions to ensure the long-term stability of the drug product.

Predict Shelf-Life: Use data from forced degradation and long-term stability studies to accurately predict the shelf-life of the Atorvastatin formulation. mjcce.org.mk

Future Directions in Atorvastatin Diepoxide Calcium Salt Chemical Research

The landscape of pharmaceutical research is in a constant state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and ensuring patient safety. For widely prescribed medications such as atorvastatin (B1662188), this involves a deep and ongoing investigation into its related compounds, including impurities and degradation products like Atorvastatin Diepoxide Calcium Salt. Future chemical research in this specific area is poised to concentrate on several key domains: understanding how and why degradation occurs, developing more environmentally friendly manufacturing processes for related structures, refining analytical techniques to detect minute quantities of these compounds, and using computational power to model and predict complex chemical behaviors.

Q & A

Q. How can neuroprotective potential be evaluated in preclinical models?

  • Methodological Answer : Use oxygen-glucose deprivation (OGD) models in rat cortical neurons. Assess cell viability via MTT assay and apoptosis markers (caspase-3 activation). Compare neuroprotection efficacy of 2-hydroxy metabolites (IC50 ~10 µM) to parent compound. Confirm blood-brain barrier penetration using in situ perfusion models .

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